

A Comprehensive Technical Guide to 2-Benzylxyaniline: Properties, Synthesis, and Biological Relevance

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Compound of Interest

Compound Name: **2-Benzylxyaniline**

Cat. No.: **B016607**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-benzylxyaniline**, a key intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, a representative experimental protocol for its derivatization, and explores its relevance in biological signaling pathways, particularly in the context of research into the effects of aniline derivatives.

Chemical Identity and Synonyms

2-Benzylxyaniline is an aromatic amine and a derivative of aniline. Its structure features a benzylxy group at the ortho position to the amino group. This substitution significantly influences its chemical reactivity and potential applications.

Synonyms and Alternative Names:

- 2-(Phenylmethoxy)aniline
- o-(Benzylxy)aniline
- 2-Aminophenyl benzyl ether
- Benzenamine, 2-(phenylmethoxy)-

- NSC 46882
- O-Benzyl-o-aminophenol

Key Identifiers:

- CAS Number: 20012-63-9
- Molecular Formula: C₁₃H₁₃NO
- InChI Key: PLPVLSBYYOWFKM-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-benzyloxyaniline**, compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
Molecular Weight	199.25 g/mol	[1] [2]
Appearance	White to gray to brown crystalline powder or lumps	[1]
Melting Point	35-39 °C	[1]
Boiling Point	113 °C at 0.1 mmHg	[1]
Density	1.129 g/cm ³	[1]
Flash Point	>230 °F (>110 °C)	[1]
Refractive Index	1.616	[1]
Solubility	Slightly soluble in chloroform, dichloromethane, and ethyl acetate.	[1]
pKa	4.40 ± 0.10 (Predicted)	[1]

Experimental Protocols: Synthesis of N-(2-(Benzylxy)phenyl)acetamide

The acetylation of the amino group in **2-benzylxyaniline** is a common transformation to protect this functional group or to synthesize derivatives with potential biological activity. The following protocol is a representative procedure for the N-acetylation of **2-benzylxyaniline** using acetic anhydride.

Objective: To synthesize N-(2-(benzylxy)phenyl)acetamide from **2-benzylxyaniline**.

Materials:

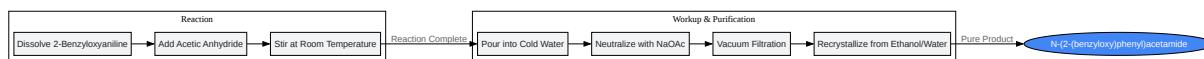
- **2-Benzylxyaniline**
- Acetic anhydride
- Glacial acetic acid (optional, as solvent)
- Sodium acetate (for workup)
- Deionized water
- Ethanol (for recrystallization)
- Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)
- Magnetic stirrer and heat source
- Ice bath

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of **2-benzylxyaniline** in a minimal amount of glacial acetic acid. If proceeding neat, the acid can be omitted.
- **Addition of Acetylating Agent:** While stirring, slowly add 1.1 to 1.2 equivalents of acetic anhydride to the solution. The reaction may be exothermic.

- Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if necessary.
- Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into a beaker containing cold deionized water and stir vigorously. This will precipitate the crude product and hydrolyze any excess acetic anhydride.
- Neutralization and Isolation: To neutralize the acetic acid, a saturated solution of sodium acetate can be added until the mixture is no longer acidic. Cool the mixture in an ice bath to maximize precipitation.
- Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining impurities.
- Purification: The crude N-(2-(benzyloxy)phenyl)acetamide can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure product.
- Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its structure and purity.

Experimental Workflow:



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A generalized workflow for the synthesis of N-(2-(benzyloxy)phenyl)acetamide.

Biological Relevance and Signaling Pathways

While **2-benzyloxyaniline** itself is primarily used as a synthetic intermediate, the biological activities of aniline and its derivatives are of significant interest to researchers in toxicology and drug development. Studies on aniline have shown that its exposure can lead to oxidative stress and subsequent activation of key cellular signaling pathways involved in inflammation and cell proliferation.^{[1][2]} These pathways are often implicated in the toxicological effects of aniline and are relevant to understanding the potential biological impact of its derivatives.

Aniline-Induced Activation of NF-κB and MAPK/AP-1 Signaling

Exposure to aniline has been demonstrated to induce oxidative stress, which in turn can activate the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).^{[1][2]} These transcription factors play a crucial role in regulating the expression of genes involved in inflammatory responses, cell survival, and proliferation.

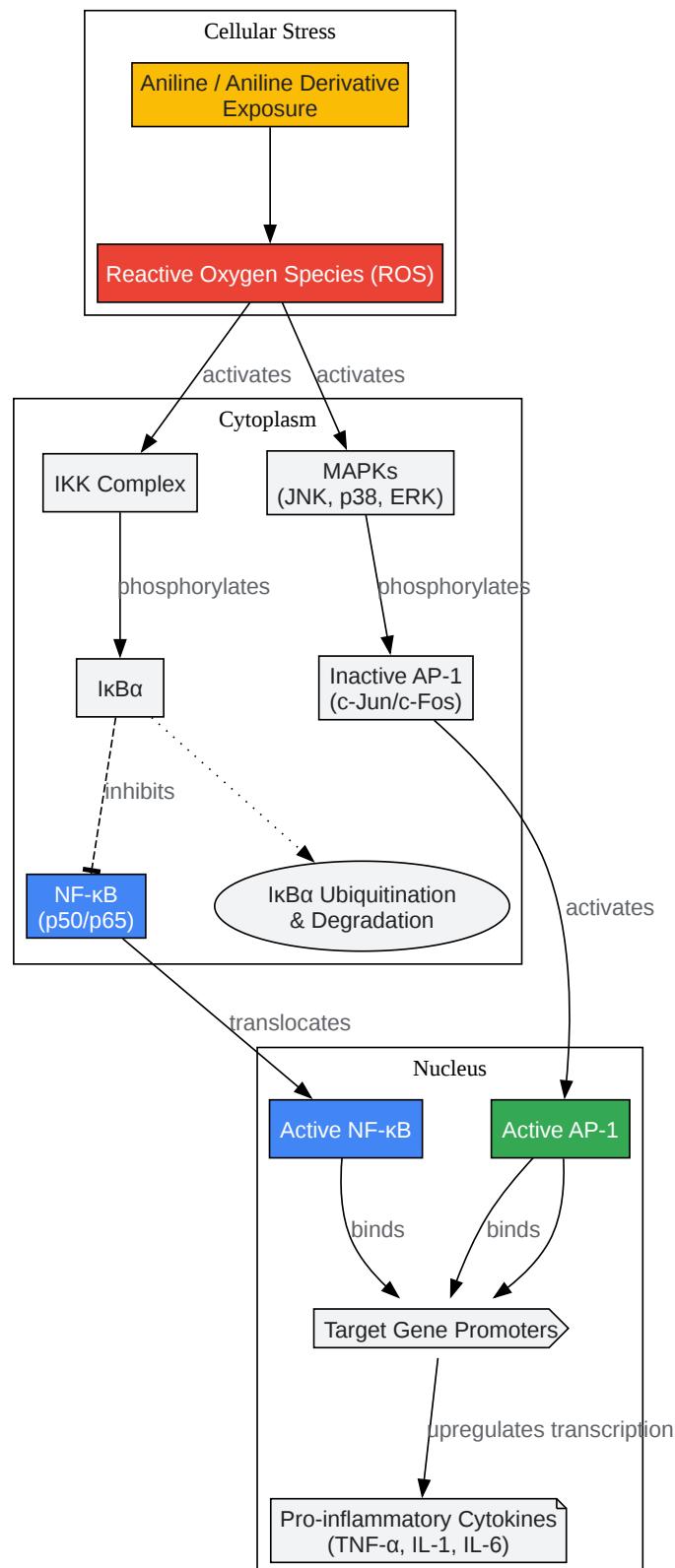
The activation of these pathways is a multi-step process:

- Oxidative Stress: Aniline metabolism can lead to the generation of reactive oxygen species (ROS), creating a state of oxidative stress within the cell.
- Upstream Kinase Activation: ROS can activate upstream kinases, including IκB kinases (IKKs) and Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38.^{[1][2]}
- NF-κB Activation: Activated IKKs phosphorylate the inhibitory protein IκB α , leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.
- AP-1 Activation: Activated MAPKs, particularly JNK and p38, phosphorylate components of the AP-1 transcription factor complex (e.g., c-Jun and c-Fos), leading to its activation.
- Gene Transcription: In the nucleus, activated NF-κB and AP-1 bind to specific DNA sequences in the promoter regions of target genes, upregulating the transcription of pro-inflammatory cytokines (e.g., TNF- α , IL-1, IL-6) and other mediators.^[1]

This cascade of events provides a plausible framework for investigating the biological effects of **2-benzyloxyaniline** and its derivatives, particularly in the context of inflammation and cellular

stress responses.

Signaling Pathway Diagram:



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Aniline-induced activation of NF-κB and MAPK/AP-1 signaling pathways.

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